3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine
Overview
Description
3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine is an organic compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol. It is a four-membered heterocyclic molecule containing nitrogen, making it part of the azetidine family. This compound is characterized by the presence of a fluoro-substituted phenoxy group attached to the azetidine ring via a methylene bridge.
Preparation Methods
The synthesis of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine typically involves the reaction of 4-fluoro-3-methylphenol with an appropriate azetidine precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of the azetidine precursor. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine involves its interaction with specific molecular targets and pathways. The fluoro-substituted phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar compounds to 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine include:
These compounds share structural similarities but differ in the position of the fluoro and methyl groups on the phenoxy ring . The unique positioning of these substituents can influence the compound’s reactivity, biological activity, and physical properties .
Properties
IUPAC Name |
3-[(4-fluoro-3-methylphenoxy)methyl]azetidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-8-4-10(2-3-11(8)12)14-7-9-5-13-6-9/h2-4,9,13H,5-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIYTFRSYXGQAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CNC2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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